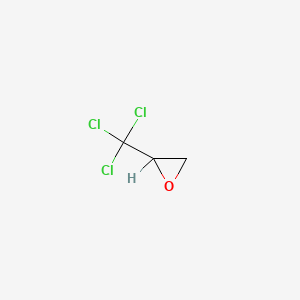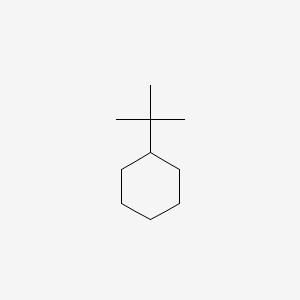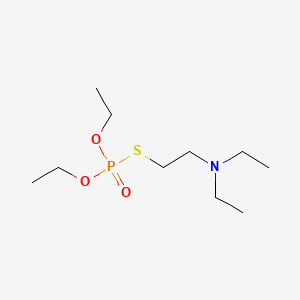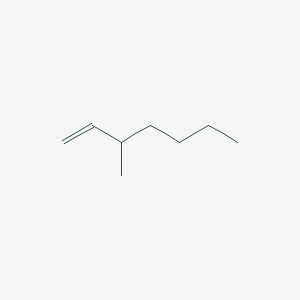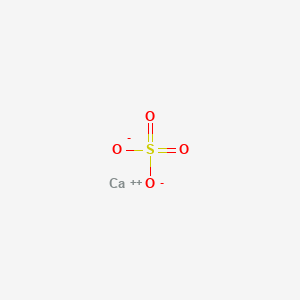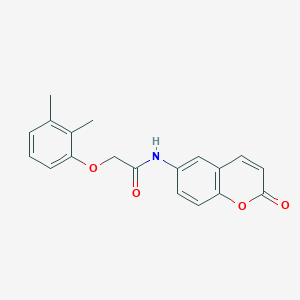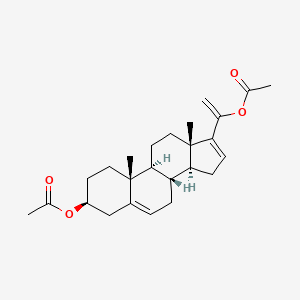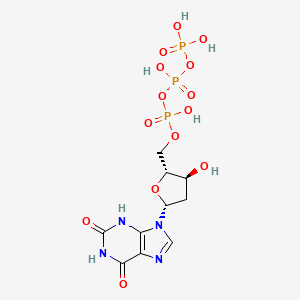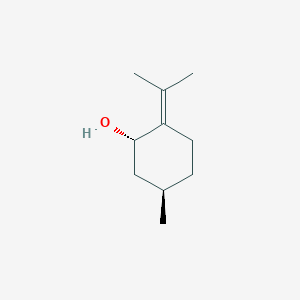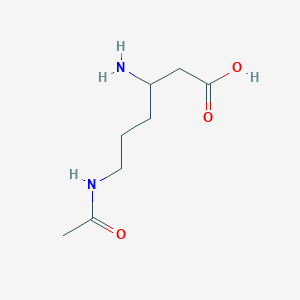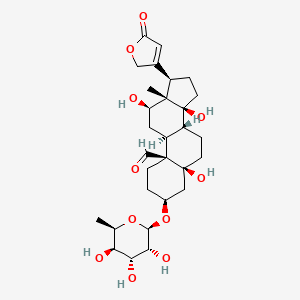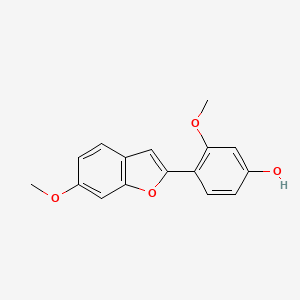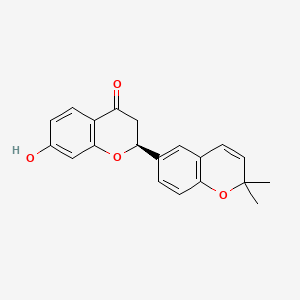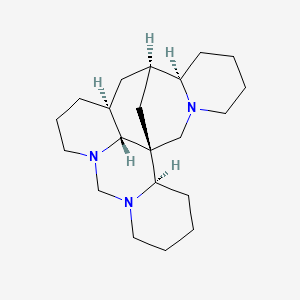![molecular formula C25H30N2O6S2 B1197036 [6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid CAS No. 90829-56-4](/img/structure/B1197036.png)
[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) is an organic compound belonging to the class of hydroquinolones. Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) involves several steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds .
科学的研究の応用
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in the rubber and plastic industries.
2,4-Di-tert-butylphenol: Primarily used as a raw material for the production of antioxidants and UV absorbers.
Uniqueness
6,6’-Methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) stands out due to its unique chemical structure, which imparts specific properties not found in other similar compounds.
特性
CAS番号 |
90829-56-4 |
|---|---|
分子式 |
C25H30N2O6S2 |
分子量 |
518.6 g/mol |
IUPAC名 |
[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H30N2O6S2/c1-24(2)12-18(14-34(28,29)30)20-10-16(5-7-22(20)26-24)9-17-6-8-23-21(11-17)19(15-35(31,32)33)13-25(3,4)27-23/h5-8,10-13,26-27H,9,14-15H2,1-4H3,(H,28,29,30)(H,31,32,33) |
InChIキー |
QGIHIJVOMXWTKE-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(C=C4CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
正規SMILES |
CC1(C=C(C2=C(N1)C=CC(=C2)CC3=CC4=C(C=C3)NC(C=C4CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Key on ui other cas no. |
90829-56-4 |
関連するCAS |
77228-64-9 (di-hydrochloride salt) |
同義語 |
6,6'-methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline) 6,6'-methylenebis(2,2-dimethyl-4-methanesulfonic acid-1,2-dihydroquinoline), di-Na salt MTDQ-DA MTDQ-DS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


